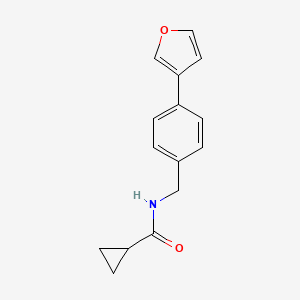![molecular formula C7H5F2N3O B2624234 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol CAS No. 932162-74-8](/img/structure/B2624234.png)
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. The incorporation of the difluoromethyl group into the pyrazolo[1,5-a]pyrimidine scaffold enhances its metabolic stability, lipophilicity, and binding affinity to biological targets .
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have been found to exhibit antibacterial, cytotoxic, antifungal, and antitumor activity .
Mode of Action
It is known that the introduction of a difluoromethyl group into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various biochemical pathways due to their diverse biological activity .
Pharmacokinetics
It is known that the introduction of a difluoromethyl group into the pyrazolo[1,5-a]pyrimidines molecule can increase the metabolic stability of the molecule .
Result of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antibacterial, cytotoxic, antifungal, and antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired product . The regioselectivity of the reaction can be influenced by the choice of solvent; for instance, using trifluoroacetic acid predominantly forms 5-difluoromethyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cyclocondensation reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidin-5-ol
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5-Cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the difluoromethyl group at the 7-position enhances its metabolic stability and binding affinity compared to other similar compounds .
Properties
IUPAC Name |
7-(difluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)4-3-6(13)11-5-1-2-10-12(4)5/h1-3,7H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSFLOGGTUYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(3-cyanophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2624153.png)
![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(phenyl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2624155.png)



![N-{4-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]phenyl}acetamide](/img/structure/B2624161.png)
![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B2624163.png)
![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2624164.png)

![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B2624166.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2624167.png)

![N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide](/img/structure/B2624171.png)
![N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624172.png)
